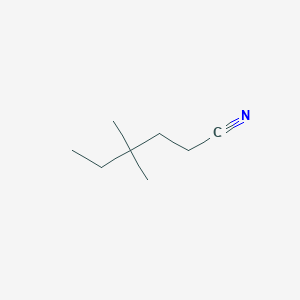

4,4-Dimethylhexanenitrile

Descripción

4,4-Dimethylhexanenitrile is an aliphatic nitrile with the molecular formula C₈H₁₃N and a molecular weight of 123.20 g/mol. Its structure features two methyl groups at the 4th carbon of the hexanenitrile backbone, resulting in the IUPAC name 4,4-dimethylhexanenitrile. Such compounds are frequently employed as intermediates in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers.

Propiedades

Número CAS |

101251-92-7 |

|---|---|

Fórmula molecular |

C8H15N |

Peso molecular |

125.21 g/mol |

Nombre IUPAC |

4,4-dimethylhexanenitrile |

InChI |

InChI=1S/C8H15N/c1-4-8(2,3)6-5-7-9/h4-6H2,1-3H3 |

Clave InChI |

BCOAZWJIQDRTDW-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(C)CCC#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

4-Ethyl-4-formylhexanenitrile (C₉H₁₅NO)

- Structure : Features an ethyl and formyl group at the 4th position, unlike the methyl substituents in 4,4-dimethylhexanenitrile.

- Molecular Weight : 153.22 g/mol , significantly higher due to the formyl (-CHO) and ethyl (-C₂H₅) groups.

- Reactivity : The formyl group introduces electrophilic character, making it prone to nucleophilic addition reactions, whereas 4,4-dimethylhexanenitrile’s nitrile group favors cyanation or hydrolysis reactions.

- Applications: Likely serves as a precursor for aldehydes or ketones in multistep syntheses.

2-(4-Chlorophenyl)hexanenitrile (C₁₂H₁₄ClN)

- Structure : A chlorophenyl group at the 2nd position distinguishes it from the aliphatic branching in 4,4-dimethylhexanenitrile.

- Molecular Weight : 207.70 g/mol , with chlorine contributing to increased density and stability.

- Applications : Widely used in agrochemical synthesis due to its aromatic chlorinated structure, which enhances pesticidal activity. Its higher molecular complexity enables targeted interactions in biological systems .

5,5-Dimethylhexanenitrile (C₈H₁₃N)

- Structure : A positional isomer of 4,4-dimethylhexanenitrile, with methyl groups at the 5th carbon.

- Physical Properties : Reduced branching near the nitrile group may result in a higher boiling point compared to 4,4-dimethylhexanenitrile. Spectroscopic studies (e.g., Sharon Ruthstein’s work) highlight distinct NMR and IR profiles due to methyl positioning .

- Applications : Similar utility as a synthetic intermediate but may exhibit divergent reactivity in sterically sensitive reactions.

4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile (C₂₀H₂₀N₂O₂)

- Structure : Bifunctional molecule with two benzonitrile groups linked via a hexane-ether chain.

- Molecular Weight : 320.39 g/mol , far exceeding 4,4-dimethylhexanenitrile’s simplicity.

- Applications: Potential use in high-performance polymers or liquid crystals due to its rigid aromatic cores and flexible linker. Safety protocols (e.g., P101) emphasize handling precautions due to its complexity .

Data Table: Comparative Analysis of Key Compounds

Notes

- Regulatory Considerations: The European Chemicals Agency (ECHA) classifies structurally similar nitriles (e.g., 4,4’-methylenedi-2,6-xylenol) as substances requiring rigorous safety evaluations, suggesting analogous protocols for 4,4-dimethylhexanenitrile .

- Safety : Compounds like 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile mandate precautionary measures (e.g., P101) during handling, highlighting the need for stringent lab protocols across nitrile derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.